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Compound of Interest

Compound Name:
3-Amino-6-methoxy-2-picoline

hydrochloride

Cat. No.: B581337 Get Quote

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a substituted pyridine derivative that serves

as a valuable building block in medicinal chemistry and drug development.[1] Its structure,

featuring a reactive primary amino group, a methoxy group, and a methyl group on the pyridine

ring, offers multiple points for chemical modification. This versatility makes it a key intermediate

in the synthesis of complex molecules, including those with potential therapeutic applications

such as gamma-secretase modulators for Alzheimer's disease and compounds with

antimicrobial or anti-inflammatory properties.[1][2][3] These notes provide an overview of

common and advanced derivatization techniques applicable to this scaffold, complete with

detailed protocols for researchers.

Chemical Profile

IUPAC Name: 6-methoxy-2-methylpyridin-3-amine hydrochloride

CAS Number: 320577-63-7[4]

Molecular Formula: C₇H₁₁ClN₂O

Molecular Weight: 174.63 g/mol (hydrochloride salt)
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The primary amino group at the C3 position is the most reactive site for derivatization, readily

participating in a variety of bond-forming reactions. The hydrochloride salt form ensures

stability and enhances solubility in polar solvents, though it must typically be neutralized to the

free base form in situ or in a separate step before reaction.

Key Derivatization Techniques
The strategic derivatization of 3-Amino-6-methoxy-2-picoline allows for the exploration of

structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Key

techniques include:

N-Acylation & N-Sulfonylation: These are fundamental reactions to introduce amide and

sulfonamide functionalities, respectively. Amides are stable and prevalent in

pharmaceuticals, often improving biological activity and metabolic stability. Sulfonamides are

key pharmacophores found in various antibacterial and diuretic drugs.

Buchwald-Hartwig C-N Cross-Coupling: This powerful palladium-catalyzed reaction enables

the formation of C-N bonds between the aminopicoline and aryl or heteroaryl halides/triflates.

[5][6][7] It is a cornerstone of modern medicinal chemistry for constructing complex diaryl or

aryl-heteroaryl amines, which are common motifs in drug candidates.[7]

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access

to urea and thiourea derivatives. These functional groups are excellent hydrogen bond

donors and acceptors, often used to enhance binding affinity to biological targets.

Reductive Amination: While the starting material is an amine, it can be used in reductive

amination reactions with aldehydes or ketones to form secondary or tertiary amines, further

expanding the chemical space.

Experimental Protocols
Note on the Starting Material: The following protocols assume the use of 3-Amino-6-methoxy-2-

picoline free base. If starting from the hydrochloride salt, an initial neutralization step is

required. This is typically achieved by adding at least one equivalent of a suitable base (e.g.,

triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Na₂CO₃) to the

reaction mixture.
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Protocol 1: N-Acylation (N-Formylation)
This protocol is adapted from a procedure for the N-formylation of a similar aminopyridine

intermediate.[2]

Objective: To introduce a formyl group onto the primary amine.

Materials:

3-Amino-6-methoxy-2-picoline

Acetic anhydride (Ac₂O)

Formic acid (HCOOH)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ice bath

Procedure:

Dissolve 3-Amino-6-methoxy-2-picoline (1.0 eq) in anhydrous THF in a round-bottom flask

equipped with a magnetic stirrer.

Cool the flask to 0 °C using an ice bath.

In a separate flask, prepare formic anhydride in situ by slowly adding acetic anhydride (1.2

eq) to formic acid (2.0 eq) at 0 °C and stirring for 15 minutes.

Slowly add the pre-formed formic anhydride solution to the solution of the aminopicoline at 0

°C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃

solution until gas evolution ceases.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the N-formylated product, which can

be purified further by column chromatography if necessary.

Protocol 2: N-Sulfonylation
Objective: To synthesize a sulfonamide derivative by reacting the amine with a sulfonyl

chloride.

Materials:

3-Amino-6-methoxy-2-picoline

Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

Pyridine or Triethylamine (TEA) (1.5 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

1M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Dissolve 3-Amino-6-methoxy-2-picoline (1.0 eq) in anhydrous DCM in a round-bottom flask.

Add pyridine or TEA (1.5 eq) to the solution and stir.

Add the arylsulfonyl chloride (1.1 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 4-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Dilute the reaction mixture with DCM.

Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or silica gel chromatography to obtain the

desired sulfonamide.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling
Objective: To couple the aminopicoline with an aryl halide to form a diaryl amine derivative.

Materials:

3-Amino-6-methoxy-2-picoline (1.2 eq)

Aryl halide (e.g., bromobenzene) (1.0 eq)

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

Phosphine ligand (e.g., BINAP, 4 mol% or X-Phos, 4.4 mol%)[8]

Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

Toluene or Dioxane, anhydrous and degassed
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Inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst,

phosphine ligand, and sodium tert-butoxide.

Add the aryl halide and 3-Amino-6-methoxy-2-picoline.

Add anhydrous, degassed toluene via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Quench with water and separate the layers.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the residue by silica gel chromatography to isolate the coupled product.

Quantitative Data Summary
The following table summarizes representative yields for derivatization reactions involving

aminopyridine scaffolds, as reported in the literature. Actual yields may vary based on

substrate, scale, and specific reaction conditions.
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Derivatization
Technique

Substrate
Example

Reagents &
Conditions

Yield (%) Reference

N-Acylation

(Formylation)

6-bromo-2-

methoxy-3-

aminopyridine

Ac₂O, Formic

Acid, THF, 0°C to

r.t.

95-100% [2]

Buchwald-

Hartwig Coupling

2-bromo-13α-

estrone methyl

ether + Aniline

Pd₂(dba)₃, X-

Phos, NaOtBu,

Toluene

High Yield [8]

N-Sulfonylation
General

Aminopyridine

Arylsulfonyl

chloride,

Pyridine, DCM

70-95% General

Urea Formation
General

Aminopyridine

Isocyanate, DCM

or THF
80-98% General
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Caption: General workflow for the derivatization of 3-Amino-6-methoxy-2-picoline.
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Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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